AalDefD
Description
Overview of Antimicrobial Peptides (AMPs) as Innate Immune Effectors
Antimicrobial peptides, also known as host defense peptides, are small, gene-encoded molecules widely distributed in nature, found in organisms ranging from bacteria and plants to invertebrates and vertebrates, including humans. nih.govmdpi.comnih.gov They are essential components of innate immunity, offering broad-spectrum protection against a variety of microbes, including bacteria, fungi, viruses, and parasites. nih.govfrontiersin.orgnih.gov A key characteristic of many AMPs is their activity against microbes resistant to conventional antibiotics. frontiersin.org
AMPs represent a diverse class of molecules, with over 2800 peptide sequences reported in databases. nih.govnih.gov Their classification can be based on various factors, including their source organism, antimicrobial activity spectrum, structural characteristics, and the abundance of specific amino acids. nih.govnih.govpreprints.org
Structurally, AMPs can be broadly categorized into four main classes:
Linear α-helical peptides. nih.govpreprints.orgfrontiersin.org
β-sheet peptides. nih.govpreprints.orgfrontiersin.org
Linear extended structures. nih.govpreprints.orgfrontiersin.org
Peptides combining both α-helix and β-sheet structures. nih.govpreprints.orgfrontiersin.org
More complex structures, such as cyclic peptides, lasso peptides, and thioether-bridged structures, have also been identified. preprints.orgfrontiersin.org Most eukaryotic AMPs are cationic and amphiphilic, properties that facilitate their interaction with negatively charged microbial cell membranes. mdpi.com
AMPs also exhibit diverse activities beyond direct microbial killing, including immune modulation, wound healing, and anti-biofilm effects. nih.govpreprints.orgmdpi.com
Here is a summary of AMP classification criteria:
| Classification Basis | Description | Examples |
| Source Organism | Classified by the organism they are isolated from. | Mammalian, Insect, Plant, Bacterial AMPs. preprints.org |
| Activity Spectrum | Classified by the types of microbes they are active against. | Antibacterial, Antiviral, Antifungal, etc. frontiersin.org |
| Structural Features | Classified by their secondary and tertiary structures and disulfide bonds. | α-helical, β-sheet, CSαβ (Defensins). frontiersin.orgscienceopen.com |
| Amino Acid Richness | Classified by the prevalence of specific amino acids. | Proline-rich, Glycine-rich. plos.org |
AMPs play a critical role in the innate immune response by directly targeting and disrupting microbial membranes or interfering with intracellular processes. frontiersin.orgspandidos-publications.comnih.gov Beyond their direct antimicrobial action, AMPs also function as immunomodulators, influencing host immune responses. frontiersin.orgmdpi.comspandidos-publications.com They can attract and activate immune cells, modulate cytokine production, and link innate and adaptive immunity. frontiersin.orgmdpi.comspandidos-publications.com In invertebrates, which lack an adaptive immune system, AMPs are particularly crucial for defense against pathogens and are often expressed constitutively or induced upon infection. mdpi.complos.org
Discovery and Biological Origin of AalDefD
This compound is an insect defensin (B1577277) identified in the mosquito species Aedes albopictus, commonly known as the Asian tiger mosquito. scienceopen.com Aedes albopictus is a medically important vector known to transmit various viral pathogens, including dengue, chikungunya, and Zika viruses. wikipedia.orgnih.govfrontiersin.orgeuropa.eu The identification of this compound contributes to the understanding of the immune mechanisms employed by this significant vector species. This compound is listed with the sequence ATCDLLSGFGVGDSACAAHCIARGNRGGYCNSKKVCVCPI and has a net charge of +2. scienceopen.comresearchgate.net
Insect defensins, including this compound, belong to a diverse family of cysteine-rich AMPs characterized by a cysteine-stabilized αβ motif (CSαβ). scienceopen.comnih.govnih.gov This structural motif involves a complex arrangement of disulfide bonds and contains an alpha helix and beta sheets, contributing to their stability and activity. scienceopen.comnih.gov Insect defensins are key effector molecules in the humoral defense of insects against pathogens, particularly Gram-positive bacteria. nih.govnih.govmdpi.com
Evolutionary analysis of insect defensins, including those in mosquitoes, suggests that they have evolved through gene duplication followed by divergence. nih.govmdpi.com This process has led to a diverse set of defensin paralogues within species, implying the development of finely tuned immune responses to counter a variety of pathogens. nih.govmdpi.com Studies indicate that mosquito CSαβ defensins are predominantly under purifying selection, with evidence of adaptive evolution at specific amino acid sites compared to non-mosquito defensins. nih.gov This suggests that mosquito defensins have acquired selective advantages in their evolutionary history. nih.gov
Gene expression is a tightly regulated process that ensures proteins are produced at the correct time and in the appropriate amounts. microbenotes.com This regulation can occur at multiple stages, including transcription, RNA processing, translation, and post-translational modification. microbenotes.com Transcription factors, proteins that bind to specific DNA sequences, play a central role in controlling gene expression by activating or repressing transcription. khanacademy.orgsavemyexams.comwikipedia.org
While specific detailed information on the expression patterns and regulation of the this compound gene was not extensively found in the provided search results, research on insect AMP genes in general, and defensins in other mosquito species like Anopheles gambiae, provides relevant context. Studies have shown that the expression patterns of insect AMP genes are often regulated in response to microbial challenge. mdpi.commdpi.com For instance, the expression levels of defensin genes in Anopheles gambiae were found to be significantly induced upon bacterial inoculation. mdpi.comsfu.ca Similarly, studies in Aedes albopictus have investigated the expression of other immune-related genes, such as peptidoglycan recognition proteins (PGRPs), which are significantly increased after bacterial infection. mdpi.com This suggests that the expression of this compound is likely inducible upon pathogen exposure as part of the mosquito's immune response. The specific regulatory elements and transcription factors involved in this compound gene expression would require further dedicated research.
Significance of this compound in the Insect Innate Immune System
Defensins are a family of small, heat-stable, antibiotic peptides that have been identified in various insect species royalsocietypublishing.org. They are known primarily for their activity against Gram-positive bacteria, although some can also affect Gram-negative bacteria and other pathogens pnas.orguniprot.org. This compound, a defensin identified in Aedes albopictus cell lines, contributes to the mosquito's defense mechanisms against potential threats nih.gov.
Contribution to Pathogen Clearance in Aedes albopictus
Research indicates that defensins, including those in Aedes species, are induced in response to immune challenges, such as exposure to heat-killed bacteria nih.gov. This induction is a key part of the mosquito's ability to clear invading pathogens from its system nih.govnih.gov. While specific detailed studies focusing solely on the pathogen clearance capabilities of isolated this compound are limited in the provided search results, the broader understanding of insect defensins highlights their role in disrupting microbial membranes and contributing to the elimination of infections nih.govmdpi.com. The expression of defensin mRNA in Aedes albopictus cell lines is visible as early as 3 hours after exposure to heat-killed bacteria, with maximal abundance observed between 12 and 36 hours post-induction nih.gov. This rapid and robust response underscores the importance of defensins in the mosquito's immediate immune reaction nih.govnih.gov.
Comparative Analysis with Other Aedes Defensins
Studies comparing defensins in Aedes species, such as Aedes aegypti and Aedes albopictus, reveal both similarities and differences in their immune responses and the defensins they produce nih.govcapes.gov.brnih.gov. For instance, Aedes aegypti produces isoforms of defensin A (A1, A4, and A5), while Aedes albopictus has been found to produce defensin D (this compound) nih.gov. Although both species utilize defensins as part of their innate immunity, the specific types and their expression levels can vary, potentially reflecting adaptations to different pathogen exposures or species-specific immune strategies nih.govcapes.gov.brnih.gov.
Comparative analyses of gene expression in Aedes aegypti and Aedes albopictus infected with viruses like Mayaro virus (MAYV) have shown differential regulation of immune genes, including defensins capes.gov.brnih.gov. For example, while Aedes aegypti showed increased transcript levels of defensin A and E upon MAYV infection, the response in Aedes albopictus for these specific defensins might differ or involve other AMPs capes.gov.brnih.gov. This suggests that while the defensin family is conserved, the specific defensins employed and their regulatory mechanisms can vary between Aedes species.
Here is a potential structure for presenting comparative data, assuming specific quantitative data were available from research:
| Defensin | Species | Inducing Agent | Peak Expression Time (hours) | Primary Target Activity |
| This compound | Aedes albopictus | Heat-killed bacteria | 12-36 nih.gov | Gram-positive bacteria* |
| Defensin A | Aedes aegypti | Immune challenge, MAYV | Varies nih.govcapes.gov.brnih.gov | Gram-positive bacteria, Enterobacter cloacae pnas.org |
| Defensin B | Aedes aegypti | Immune challenge | Not specified in results | Gram-positive bacteria royalsocietypublishing.org |
*Note: While insect defensins are primarily active against Gram-positive bacteria, specific activity profiles can vary. The primary target activity for this compound is inferred based on general characteristics of insect defensins and the inducing agent used in the cited study nih.gov.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
ATCDLLSGFGVGDSACAAHCIARGNRGGYCNSKKVCVCPI |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Aaldefd
Primary Sequence Analysis of AalDefD
The primary structure of a protein or peptide refers to the linear sequence of its amino acid residues and the location of disulfide bonds embl.de. Analysis of the primary sequence of this compound provides fundamental insights into its composition and conserved features.
Amino Acid Composition and Sequence Conservation
This compound is a peptide consisting of 40 amino acid residues. The specific sequence of this compound has been identified as ATCDLLSGFGVGDSACAAHCIARGNRGGYCNSKKVCVCPI researchgate.netbgimarine.comscienceopen.comnih.govgoogle.com. Insect defensins, in general, range in length from 32 to 52 residues, with a significant portion being 40 or 43 residues long researchgate.net. The amino acid composition of this compound includes a notable presence of cysteine residues, which are critical for its structural integrity.
While primary amino acid sequences can exhibit variability among insect defensins, certain patterns and residues are conserved researchgate.netnih.gov. For instance, intercysteine loops 2 and 5 are highly conserved across many insect defensins researchgate.net. Sequence conservation is often higher within secondary and tertiary structures compared to the primary sequence itself researchgate.netnih.gov.
Based on the sequence ATCDLLSGFGVGDSACAAHCIARGNRGGYCNSKKVCVCPI, the amino acid composition of this compound is as follows:
| Amino Acid | One-Letter Code | Count |
| Alanine | A | 4 |
| Arginine | R | 2 |
| Asparagine | N | 2 |
| Aspartic Acid | D | 2 |
| Cysteine | C | 6 |
| Glycine | G | 6 |
| Histidine | H | 1 |
| Isoleucine | I | 1 |
| Lysine (B10760008) | K | 2 |
| Leucine | L | 2 |
| Proline | P | 1 |
| Serine | S | 2 |
| Threonine | T | 1 |
| Valine | V | 3 |
| Tyrosine | Y | 1 |
Identification of Conserved Cysteine Residues and Motif Signature
A defining characteristic of this compound and other insect defensins is the presence of a conserved pattern of six cysteine residues researchgate.netscienceopen.comnih.gov. These cysteine residues are crucial for the formation of intramolecular disulfide bonds, which stabilize the peptide's three-dimensional structure scienceopen.comnih.govnih.gov. The conserved arrangement of these cysteines contributes to a specific motif signature found in this class of peptides. The positions of the cysteine residues in the this compound sequence (ATC DLLSGFAC AAHC IARGNRGGYC NSKKVC VC PI) are at positions 3, 10, 17, 26, 33, and 39.
Secondary and Tertiary Structural Elucidation
Mapping of Intramolecular Disulfide Bond Connectivity
This compound is stabilized by three intramolecular disulfide bonds researchgate.netscienceopen.comukchemicalsuppliers.co.uk. These covalent linkages are formed between the sulfhydryl groups of the six conserved cysteine residues. In insect defensins, the disulfide bonds typically connect the C-terminal beta-sheet to the alpha-helix, and a third disulfide bond links the N-terminal loop to the second beta-sheet scienceopen.com. While the precise connectivity for this compound is consistent with this general pattern for insect defensins, specific experimental mapping confirms these linkages, which are essential for maintaining the peptide's compact and stable structure nih.govnih.gov.
Analysis of the Cysteine-Stabilized αβ (CSαβ) Motif in this compound
This compound possesses the cysteine-stabilized αβ (CSαβ) motif researchgate.netscienceopen.comnih.gov. This motif is a characteristic structural fold found in many defensins and other cysteine-rich peptides. It is defined by the specific arrangement of alpha-helical and beta-sheet elements cross-linked by a conserved pattern of disulfide bonds scienceopen.comnih.gov. The three disulfide bonds in this compound play a critical role in stabilizing the spatial relationship between the alpha-helix and the antiparallel beta-sheets, forming the core of the CSαβ motif researchgate.netscienceopen.com. This stable fold is crucial for the peptide's function and contributes to its resistance to proteolytic degradation scienceopen.comnih.gov.
Advanced Structural Determination Methodologies Applied to this compound
Determining the precise three-dimensional structure of peptides like this compound is essential for understanding their function. Various advanced structural determination methodologies are employed to elucidate the molecular architecture in different states and environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the high-resolution three-dimensional structure of proteins and peptides in solution. It provides detailed information about the local environment and spatial relationships between atoms. The solution structure of this compound determined by NMR has been reported. This indicates that NMR has been successfully applied to characterize the conformation of this compound in a native-like, dynamic state in solution.
X-ray crystallography is a technique used to determine the atomic and molecular structure of a substance in its crystalline state. By analyzing the diffraction pattern produced when X-rays interact with the ordered arrangement of molecules in a crystal, a three-dimensional electron density map can be generated, from which the atomic coordinates are derived. While X-ray crystallography is a standard method for protein structure determination, specific research detailing the resolution of an X-ray crystal structure for this compound was not found in the consulted literature.
Conformational Dynamics and Structural Stability of this compound
The biological function of a peptide is often intimately linked to its conformational dynamics and structural stability. The ability of a peptide to undergo conformational changes and maintain its fold under varying conditions is crucial.
Peptide flexibility and rigidity are inherent properties determined by the amino acid sequence and the presence of structural constraints like disulfide bonds. The cysteine-stabilized nature of this compound, with its three disulfide bonds, suggests a relatively rigid core structure compared to linear peptides. However, specific studies providing detailed insights into the dynamic motions or flexible regions of this compound were not found in the search results. Techniques such as NMR relaxation dispersion can provide information on conformational dynamics over various timescales.
Synthetic Biology and Chemical Synthesis of Aaldefd and Analogues
Recombinant Expression Strategies for AalDefD Production
Recombinant DNA technology provides a scalable and cost-effective method for producing this compound, particularly for larger quantities. This approach involves the introduction of a synthetic gene encoding this compound into a suitable host organism, which then expresses the peptide.
Design of Expression Vectors and Host Systems
The successful recombinant expression of this compound is highly dependent on the design of the expression vector and the choice of the host system. Expression vectors are typically plasmids that contain the this compound coding sequence downstream of a strong, inducible promoter to control the timing and level of expression. A common strategy for small, potentially cytotoxic peptides like defensins is to express them as a fusion protein. nih.gov This involves linking the this compound sequence to a larger, more stable protein partner, which can aid in expression, solubility, and purification. researchgate.net
Commonly used host systems for the production of antimicrobial peptides include bacteria, such as Escherichia coli, and yeast, such as Pichia pastoris. E. coli is often favored due to its rapid growth and well-established genetic tools. nih.gov However, the formation of inclusion bodies—insoluble aggregates of the expressed protein—can be a challenge. nih.gov Pichia pastoris is an alternative that can secrete the expressed peptide, simplifying purification, and may be more suitable for peptides requiring post-translational modifications. nih.gov
Table 1: Comparison of Host Systems for Recombinant this compound Production
| Feature | Escherichia coli | Pichia pastoris |
| Expression Level | High | Very High |
| Cellular Location | Cytoplasmic (often in inclusion bodies) | Secreted |
| Disulfide Bonds | Not efficiently formed in cytoplasm | Efficiently formed |
| Cost | Low | Low to Moderate |
| Fermentation Time | Short | Moderate |
Optimization of Fermentation and Protein Refolding Protocols
To maximize the yield of recombinant this compound, optimization of the fermentation process is critical. This includes adjusting parameters such as temperature, pH, nutrient feed, and the timing and concentration of the inducer agent that triggers gene expression. For intracellular expression in E. coli, the cells are harvested and lysed to release the inclusion bodies containing the this compound fusion protein. nih.gov
A crucial subsequent step is protein refolding. Since defensins like this compound contain multiple disulfide bonds essential for their structure and function, a carefully controlled refolding process is required. This typically involves solubilizing the denatured protein from the inclusion bodies using chaotropic agents (e.g., urea (B33335) or guanidinium (B1211019) chloride) and a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol) to break any incorrect disulfide bonds. The refolding is then initiated by gradually removing the denaturant and reducing agent, often in a redox-shuffling buffer system (e.g., glutathione (B108866) oxidized/reduced couple) that facilitates the correct formation of disulfide bonds. nih.gov
Solid-Phase Peptide Synthesis (SPPS) Methodologies for this compound
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide synthesis, allowing for the stepwise assembly of amino acids to create peptides like this compound with high purity and precision. bachem.com This method involves anchoring the C-terminal amino acid to an insoluble resin support and sequentially adding protected amino acids. peptide.com
Fmoc/Boc Chemistry Approaches for Peptide Elongation
Two main chemical strategies are employed in SPPS: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. Both approaches utilize a temporary protecting group on the α-amino group of the incoming amino acid to prevent unwanted side reactions during coupling.
In Fmoc chemistry , the Fmoc group is removed by a mild base, typically piperidine (B6355638) in dimethylformamide (DMF). wpmucdn.com The side chains of the amino acids are protected by acid-labile groups. This orthogonality allows for the selective removal of the N-terminal protecting group without affecting the side-chain protectors.
In Boc chemistry , the Boc group is removed by a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.com The side-chain protecting groups are typically more acid-resistant and require a stronger acid, like hydrofluoric acid (HF), for final cleavage. Due to the harshness of HF, Fmoc chemistry is often preferred for many applications.
Table 2: Key Differences Between Fmoc and Boc SPPS Chemistries
| Feature | Fmoc Chemistry | Boc Chemistry |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl | tert-butyloxycarbonyl |
| Deprotection Condition | Mild base (e.g., Piperidine) | Moderate acid (e.g., TFA) |
| Side-Chain Protection | Acid-labile | Strong acid-labile |
| Final Cleavage | Moderate acid (e.g., TFA) | Strong acid (e.g., HF) |
Strategies for On-Resin Disulfide Bond Formation and Cleavage
The formation of correct disulfide bonds is critical for the biological activity of this compound. In SPPS, these bonds can be formed while the peptide is still attached to the resin. This "on-resin" approach can minimize intermolecular side reactions and promote correct intramolecular folding. Various oxidizing agents can be used to facilitate the formation of disulfide bonds between cysteine residues. A common method involves treating the resin-bound peptide with a mild oxidant, such as iodine or a glutathione redox buffer system.
Once the peptide chain is fully assembled and the disulfide bonds are formed, the peptide must be cleaved from the solid support. The cleavage cocktail typically includes a strong acid, such as trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane, thioanisole) to protect sensitive amino acid side chains from modification by reactive cationic species generated during the cleavage process. wpmucdn.com
Purification Techniques for Synthetic this compound Peptides
Following cleavage from the resin, the crude synthetic this compound peptide is a mixture of the desired product and various byproducts from incomplete reactions or side reactions. Therefore, a robust purification step is essential. The most common and effective method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC).
In RP-HPLC, the crude peptide mixture is passed through a column containing a nonpolar stationary phase. A mobile phase with an increasing concentration of an organic solvent (e.g., acetonitrile) is used to elute the components. Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. Fractions are collected and analyzed for purity, typically by analytical HPLC and mass spectrometry. The pure fractions containing this compound are then pooled and lyophilized to obtain the final peptide product.
Design and Synthesis of this compound Variants and Truncated Forms
The ability to synthetically produce variants and truncated forms of this compound is fundamental to understanding its mechanism of action and identifying the minimal structural requirements for its biological activity.
Rational design of this compound variants is guided by its cysteine-stabilized αβ (CSαβ) motif, which is characteristic of many insect defensins. frontiersin.orgnih.gov This motif consists of an α-helix connected to a two-stranded antiparallel β-sheet by disulfide bonds. frontiersin.orgnih.gov Structure-activity relationship (SAR) studies on insect defensins aim to understand how modifications to the amino acid sequence affect the peptide's antimicrobial activity and spectrum.
Another example is the study of drosocin (B118338), a proline-rich antimicrobial peptide from Drosophila. Deletion of the first five N-terminal residues of drosocin completely abolished its activity, indicating the critical role of this region. nih.gov These findings suggest that a systematic approach of amino acid substitution and truncation in different regions of this compound—such as the N-terminal loop, the α-helix, and the β-sheet—would be a viable strategy to probe its SAR. Key parameters to investigate would include the role of cationic and hydrophobic residues in membrane interaction and antimicrobial efficacy. nih.govnih.govresearchgate.netsahmri.org.au
To facilitate such studies, variants of this compound can be produced by solid-phase peptide synthesis (SPPS) or by recombinant expression systems. The table below outlines a hypothetical series of this compound variants that could be synthesized for SAR studies, based on principles established for other insect defensins.
| Variant ID | Modification | Rationale |
| This compound-ΔN5 | Deletion of the first 5 N-terminal residues | To investigate the role of the N-terminus in activity |
| This compound-AlaScan | Alanine scanning of charged residues | To identify key residues for electrostatic interactions |
| This compound-TrpScan | Tryptophan scanning of hydrophobic residues | To probe the role of hydrophobicity in membrane insertion |
| This compound-Cys->Ser | Systematic replacement of Cys with Ser | To determine the importance of individual disulfide bonds |
To enhance the properties of this compound, such as proteolytic stability and antimicrobial activity, non-canonical amino acids (ncAAs) can be incorporated into its sequence. frontiersin.orgnih.govnih.govmdpi.comresearchgate.net The introduction of ncAAs can be achieved through both chemical synthesis and biological methods.
Solid-phase peptide synthesis (SPPS) allows for the direct incorporation of a wide variety of ncAAs at specific positions in the peptide chain. mdpi.com This method offers great flexibility in designing this compound analogues with novel functionalities. For example, incorporating D-amino acids could render the peptide resistant to proteases, thereby increasing its in vivo half-life. nih.govresearchgate.netsahmri.org.au
Biological incorporation of ncAAs can be achieved through techniques like selective pressure incorporation (SPI) and genetic code expansion. frontiersin.orgnih.gov These methods utilize the translational machinery of host cells, such as Escherichia coli, to incorporate ncAAs into the recombinantly expressed peptide. frontiersin.org This approach is particularly useful for producing larger quantities of modified peptides.
The following table presents examples of non-canonical amino acids that could be incorporated into this compound and the potential benefits.
| Non-Canonical Amino Acid | Potential Site of Incorporation | Rationale for Incorporation |
| D-Arginine | Replace L-Arginine | Increase proteolytic stability |
| Ornithine | Replace Lysine (B10760008) | Modulate charge and side-chain length |
| N-methylated amino acids | Within the peptide backbone | Enhance proteolytic resistance and cell permeability |
| Photo-crosslinkable amino acids | Surface-exposed residues | To identify binding partners through photo-affinity labeling |
To investigate the mechanism of action of this compound, including its interaction with bacterial membranes and potential intracellular targets, it is essential to prepare labeled versions of the peptide. ed.ac.uked.ac.uknih.govnih.govresearchgate.net Labeling can be achieved through the incorporation of stable isotopes or fluorescent probes.
Isotopically labeled this compound, for instance with 15N or 13C, can be produced by recombinant expression in minimal media supplemented with the respective isotopes. ed.ac.uked.ac.uknih.gov These labeled peptides are invaluable for nuclear magnetic resonance (NMR) spectroscopy studies to determine the three-dimensional structure of this compound and to monitor its conformational changes upon binding to membranes or other target molecules. ed.ac.uked.ac.uknih.gov
Fluorescently labeled this compound can be used to visualize its localization and interaction with bacterial cells using techniques like fluorescence microscopy and flow cytometry. A common strategy is to create a fusion protein of this compound with a fluorescent protein, such as green fluorescent protein (GFP). This has been successfully demonstrated for the insect antifungal peptide drosomycin, where a drosomycin-GFP reporter was used to monitor its expression and localization in Drosophila. embopress.orgresearchgate.netresearchgate.netnih.govnih.gov Alternatively, fluorescent dyes can be chemically conjugated to specific sites on the this compound peptide.
| Label | Method of Labeling | Application |
| 15N, 13C | Recombinant expression in labeled media | NMR structural studies and interaction analysis |
| Green Fluorescent Protein (GFP) | Recombinant fusion protein | Live-cell imaging and localization studies |
| Fluorescein isothiocyanate (FITC) | Chemical conjugation to primary amines | Fluorescence microscopy and binding assays |
Post-Translational Modifications and Chemical Derivatization of this compound
Beyond the synthesis of variants, post-translational modifications and chemical derivatization provide further avenues to probe and enhance the function of this compound.
Site-specific chemical modification of this compound can introduce functional probes to study its biological activity. Cysteine residues, with their reactive thiol groups, are excellent targets for such modifications. nih.govresearchgate.netspringernature.comrsc.orgnih.gov Given that this compound has six conserved cysteine residues involved in disulfide bonds, introducing an additional, unpaired cysteine via site-directed mutagenesis would create a specific handle for chemical modification. nih.gov
Reagents such as maleimides can be used to attach various probes to the free cysteine, including biotin (B1667282) for affinity purification of binding partners or spin labels for electron paramagnetic resonance (EPR) studies. researchgate.net
Bioconjugation involves linking this compound to other molecules, such as polymers or other peptides, to improve its therapeutic properties. A common strategy is PEGylation, the conjugation of polyethylene (B3416737) glycol (PEG) to the peptide. mdpi.comnih.gov PEGylation can increase the solubility, stability, and circulation half-life of therapeutic peptides, as well as reduce their immunogenicity. mdpi.comnih.gov However, it is important to note that PEGylation can sometimes lead to a decrease in the antimicrobial activity of the peptide, and therefore the site and extent of PEGylation must be carefully optimized. mdpi.com
Another bioconjugation strategy is the creation of dendrimeric structures, where multiple copies of this compound are attached to a central scaffold. This can lead to an increase in the local concentration of the peptide and enhanced antimicrobial activity due to multivalency effects.
The following table summarizes some potential bioconjugation strategies for this compound.
| Conjugate | Linkage Chemistry | Potential Advantage |
| PEG-AalDefD | Thiol-maleimide or NHS-ester chemistry | Improved pharmacokinetic properties |
| This compound-Dendrimer | Click chemistry | Increased local concentration and avidity |
| This compound-Cell Penetrating Peptide | Peptide bond | Enhanced uptake into host or bacterial cells |
Molecular and Cellular Mechanisms of Action of Aaldefd
Investigation of Membrane Interaction Mechanisms in Model Systems
Understanding the interaction of AalDefD with microbial membranes is crucial to elucidating its mechanism of action. Model membrane systems are widely used to investigate these interactions due to the complexity and dynamic nature of native bacterial membranes. frontiersin.orgmdpi.com These models, including liposomes, Langmuir monolayers, and solid supported bilayers, allow for controlled biophysical and structural studies at the molecular level. frontiersin.orgmdpi.com The initial binding of cationic AMPs to bacterial membranes is primarily driven by electrostatic affinity between the positively charged residues of the peptide (such as lysine (B10760008) and arginine) and the negatively charged lipid head groups abundant in bacterial membranes (like phosphatidylglycerol and cardiolipin). mdpi.comnih.govmdpi.comnih.gov Hydrophobic residues within the peptide also play a significant role by interacting with the hydrophobic region of the lipid bilayer, facilitating insertion into the membrane. mdpi.com
Liposome (B1194612) Leakage and Permeabilization Assays
Liposome leakage assays are a common method to quantify the ability of AMPs to permeabilize membranes. nih.govunina.itresearchgate.netresearchgate.net These assays typically involve preparing liposomes (artificial lipid vesicles) that encapsulate a fluorescent marker, such as carboxyfluorescein (CF) or calcein, at a self-quenching concentration. nih.govunina.itresearchgate.net When the liposomes are exposed to a membrane-disrupting agent like an AMP, the marker is released into the surrounding medium, leading to dequenching and an increase in fluorescence intensity. nih.govunina.it The extent and rate of fluorescence increase correlate with the degree of membrane permeabilization caused by the peptide. nih.govpnas.org
Studies using liposome leakage assays with various AMPs have demonstrated concentration-dependent membrane permeabilization. For example, increased peptide concentration generally leads to greater leakage of encapsulated markers. pnas.org The size of the released molecules can also provide insights into the mechanism, potentially distinguishing between different pore formation models or a carpet mechanism. frontiersin.org While specific liposome leakage data for this compound were not found in the provided sources, such experiments would be essential to characterize its membrane permeabilizing activity against different lipid compositions mimicking target membranes.
Interaction with Bacterial and Fungal Membrane Mimics
AMPs exhibit selective toxicity towards microbial membranes compared to host cell membranes. mdpi.com This selectivity is largely attributed to the differences in membrane composition. Bacterial membranes are typically rich in negatively charged lipids, while mammalian cell membranes are predominantly zwitterionic. nih.govmdpi.comnih.govmdpi.com Fungal membranes also have distinct lipid compositions, including ergosterol, which can be targeted by some AMPs. nih.gov
Model membrane systems are designed to mimic the lipid composition of bacterial and fungal membranes to study the specific interactions of AMPs. frontiersin.orgmdpi.com For instance, mixtures of phosphatidylethanolamines (PE), phosphatidylglycerols (PG), and cardiolipins (CL) at various molar ratios are used to approximate the lipid composition of Gram-positive bacterial membranes and the inner membranes of Gram-negative bacteria. mdpi.com Asymmetric lipid bilayers can be fabricated to emulate the outer membranes of Gram-negative bacteria, which contain lipopolysaccharides (LPS). acs.orgnih.govmdpi.com
Studies using these mimics have shown that cationic AMPs bind strongly to negatively charged bacterial membrane mimics via electrostatic interactions. mdpi.comnih.gov Hydrophobic interactions then facilitate the insertion of the peptide into the lipid bilayer. mdpi.commdpi.com The interaction with fungal membrane mimics, which contain different sterols and lipid arrangements, can also be investigated to understand the antifungal activity of peptides like this compound. nih.gov Techniques such as zeta potential measurements can highlight the interactions between peptides and bacterial-mimic liposomes by assessing changes in surface charge. nih.gov
Identification and Characterization of Intracellular Targets
Beyond membrane disruption, many AMPs, including some defensins to which this compound belongs, can translocate across the microbial membrane and exert effects by targeting intracellular components and processes. frontiersin.orgnih.govasm.orgbohrium.comnih.gov This intracellular activity can be a primary mechanism or contribute synergistically with membrane interactions to achieve potent antimicrobial effects. frontiersin.orgasm.orgnih.gov
Inhibition of Essential Microbial Processes (e.g., DNA replication, protein synthesis)
Once inside the microbial cell, AMPs can interfere with essential cellular functions necessary for growth and survival. asm.orgbohrium.comnih.gov Key intracellular targets include the machinery involved in nucleic acid synthesis (DNA and RNA) and protein synthesis. asm.orgbohrium.comnih.gov
Inhibition of DNA replication can occur through various mechanisms, such as interfering with DNA gyrase or DNA polymerase activity, or by directly interacting with DNA. atsu.edulibretexts.orglumenlearning.comresearchgate.net Some antibiotics, for example, target DNA gyrase, an enzyme crucial for maintaining the superhelical structure of bacterial DNA. atsu.edulumenlearning.com Others, like rifampin, inhibit RNA polymerase, blocking transcription. atsu.edulibretexts.orglumenlearning.com While not specifically documented for this compound in the provided sources, AMPs like buforin II have been shown to bind to DNA and RNA, inhibiting their synthesis and function. asm.orgbohrium.com Lasioglossin III, another AMP, has been shown to interact with plasmid DNA in gel retardation assays, suggesting DNA as a possible intracellular target. unina.it
Protein synthesis is another critical process that can be targeted by intracellularly acting AMPs. asm.orgbohrium.comnih.gov This often involves interaction with ribosomes, the cellular machinery responsible for translation. atsu.edulumenlearning.comfrontiersin.org Antibiotics such as aminoglycosides and tetracyclines bind to the 30S ribosomal subunit, while macrolides and chloramphenicol (B1208) bind to the 50S subunit, disrupting protein synthesis at different stages. lumenlearning.com Some AMPs can cause misfolding and aggregation of bacterial proteins. bohrium.com Identifying the specific ribosomal subunits or other components of the protein synthesis machinery that this compound might interact with would involve techniques like proteome microarrays or pull-down assays. frontiersin.org
Modulation of Enzyme Activity within Microbial Cells
Beyond directly inhibiting major processes like DNA and protein synthesis, AMPs can also modulate the activity of specific enzymes within microbial cells. asm.orgnih.gov Bacterial enzymes are involved in a vast array of metabolic pathways and cellular functions, and their inhibition or dysregulation can have detrimental effects on the cell. nih.gov
AMPs have been reported to interact with and affect the activity of various bacterial enzymes. nih.govasm.org This can include enzymes involved in cell wall biosynthesis, metabolism, or even those related to antibiotic resistance mechanisms. nih.govmdpi.com For example, some AMPs can weaken the role of enzymes involved in protein breakdown or affect the synthesis of nucleic acids by influencing enzyme activity. nih.gov The modulation of enzyme activity by AMPs may involve direct binding to the enzyme, allosteric effects, or interference with enzyme-substrate interactions. asm.org
Furthermore, AMPs can influence bacterial signaling pathways, which often involve enzymatic steps. nih.gov For instance, some AMPs can disrupt signaling pathways involved in biofilm formation by affecting the production of signaling molecules. nih.gov
Target Specificity and Selectivity Studies
Insect defensins, including this compound, are generally described as having broad-spectrum antimicrobial activities. This broad activity encompasses various Gram-positive and Gram-negative bacteria, as well as fungi.
Differential Activity Against Diverse Microbial Species
Studies on insect defensins, such as this compound, indicate their effectiveness against a range of bacterial and fungal pathogens. While broad-spectrum activity is reported, the specific differential activity of this compound, including quantitative data like minimum inhibitory concentrations (MICs) against a diverse panel of microbial species, was not detailed in the available search results.
Mechanisms Underlying Selective Action on Microbial vs. Eukaryotic Membranes (in vitro)
The selective action of many antimicrobial peptides, including insect defensins, is often attributed to differences in the composition and properties of microbial cell membranes compared to eukaryotic cell membranes. Microbial membranes typically have a higher proportion of anionic lipids, whereas eukaryotic cell membranes are predominantly zwitterionic. This difference in charge can lead to preferential electrostatic interaction of cationic AMPs, like many defensins, with microbial membranes. The precise mechanisms by which this compound interacts differentially with microbial versus eukaryotic membranes at a molecular level were not explicitly detailed in the provided search results. While the importance of avoiding hemolytic activity (destruction of red blood cells) is recognized for therapeutic AMPs, specific in vitro studies demonstrating the selective action of this compound on microbial membranes over eukaryotic membranes were not found. Furthermore, while electrostatic interactions play a role, specific protein targets for insect defensins have yet to be definitively identified.
Microbial Resistance Mechanisms to this compound (in vitro)
Information regarding specific microbial resistance mechanisms developed in response to this compound in in vitro settings was not available in the provided search results.
Adaptive Responses and Mutational Studies in Bacteria and Fungi
Detailed research findings on adaptive responses or specific mutations in bacterial or fungal species leading to reduced susceptibility or resistance to this compound were not found in the analyzed literature.
Efflux Pump Systems and Biofilm Formation in Response to this compound
The role of efflux pump systems or the impact of biofilm formation as resistance mechanisms specifically against this compound were not described in the provided search results. While efflux pumps and biofilms are known mechanisms of antibiotic resistance in general, their specific involvement in resistance to this compound was not addressed.
Biotechnological and Research Applications of Aaldefd
AalDefD as a Tool Compound in Microbial Biology Research
Antimicrobial peptides like this compound serve as valuable tools in studying fundamental aspects of microbial biology, particularly concerning the interactions between peptides and microbial cells.
Probing Microbial Membrane Integrity and Physiology
Insect defensins, including this compound, are understood to exert their antimicrobial effects primarily through interactions with the microbial membrane nih.govnih.govresearchgate.net. The positively charged nature of these peptides facilitates electrostatic attraction to the negatively charged surface of bacterial membranes nih.govresearchgate.net. This interaction can lead to the insertion of the peptide into the membrane, potentially disrupting its integrity nih.govresearchgate.netdaneshyari.com. Mechanisms of membrane disruption by antimicrobial peptides can involve the formation of pores or a detergent-like effect that leads to membrane fragmentation researchgate.netdaneshyari.complos.org. While the general mechanisms of how antimicrobial peptides affect microbial membrane integrity and cellular physiology are well-studied, specific detailed research employing this compound exclusively as a tool to dissect these precise processes at a molecular level was not prominently found in the consulted literature. Nevertheless, as a representative insect defensin (B1577277), this compound's interaction with microbial membranes is a key aspect of its biological activity.
Use in Studies of Microbial Pathogenesis in vitro
In vitro models are crucial for understanding the complex interactions between pathogens and host cells and for investigating the mechanisms of microbial pathogenesis. While antimicrobial peptides can play a role in host defense against pathogens, and peptides are used in various in vitro studies related to microbial pathogenesis, specific detailed studies utilizing this compound as a primary tool to investigate microbial pathogenesis in vitro were not extensively described in the search results. Research in microbial pathogenesis often focuses on identifying virulence factors, understanding host-pathogen interactions, and evaluating potential therapeutic agents. The known antimicrobial activity of this compound suggests its potential for use in such studies, particularly in models assessing the impact of antimicrobial agents on pathogen viability or interactions with host cells in a controlled in vitro environment.
Development of this compound-Based Scaffolds for Biomolecule Engineering
The stable structure of insect defensins makes them attractive scaffolds for the development of novel biomolecules through engineering approaches nih.govnih.gov. Peptide engineering allows for the modification of peptide sequences to enhance desired properties such as stability, specificity, or activity.
Peptide Engineering for Enhanced Stability or Specificity
Insect defensins like this compound are considered promising candidates for the development of new molecules through peptide engineering due to their inherent stability conferred by disulfide bonds nih.govnih.gov. Engineering strategies can involve modifying amino acid sequences to improve resistance to proteases, alter charge distribution for enhanced target specificity, or optimize conformation for increased activity. While the principle of engineering antimicrobial peptides for enhanced properties is a significant area of research, specific detailed research findings on the engineering of this compound itself for improved stability or specificity were not a major focus of the retrieved literature. However, the general characteristics of this compound as an insect defensin suggest its potential utility as a scaffold in such peptide engineering efforts.
Fusion Constructs of this compound with Other Functional Peptides
The creation of fusion proteins or constructs involving peptides is a common strategy in biomolecule engineering to combine the functionalities of different protein domains or to enhance properties like solubility or half-life. Fusion constructs can involve joining a peptide of interest, such as a defensin, to other functional peptides or proteins, such as antibodies or growth factors. This approach can be used to target the peptide to specific cell types or tissues, improve its pharmacokinetic properties, or create bifunctional molecules. While the concept of fusion proteins involving defensins has been explored, detailed research specifically on fusion constructs utilizing this compound and the characterization of their enhanced properties or novel functions was not extensively found in the consulted sources. The potential exists for creating this compound-based fusion constructs to leverage its antimicrobial activity alongside other desired functionalities.
Role of this compound in In Vitro Antimicrobial Assays and Screening Platforms
This compound is known to possess antimicrobial activity researchgate.net, making it relevant for use in in vitro antimicrobial assays and screening platforms. These platforms are essential for identifying and evaluating potential new antimicrobial agents and understanding the susceptibility of microorganisms to these compounds.
High-Throughput Screening for Synergistic Combinations
High-throughput screening (HTS) is a powerful method used to rapidly test large libraries of compounds for desired biological activity. In the context of antimicrobial research, HTS can be employed to identify compounds that exhibit synergistic effects when combined with existing antimicrobial agents or with each other. mdpi.comresearchgate.netnih.govplos.orgnih.gov Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects, which can be particularly valuable in overcoming antimicrobial resistance. nih.gov
HTS assays for synergy often involve testing compounds in various combinations against target pathogens. mdpi.comresearchgate.net Techniques such as checkerboard assays, amenable to HTS setups, allow for the simultaneous evaluation of numerous compound combinations at different concentrations. researchgate.net This process can identify synergistic interactions that may lead to improved efficacy or allow for lower concentrations of individual agents, potentially reducing toxicity or the development of resistance. plos.orgnih.gov
While specific HTS data for synergistic combinations involving this compound were not detailed in the provided search results, the methodology is broadly applicable to the study of antimicrobial peptides. Researchers could utilize HTS to screen this compound in combination with other AMPs or conventional antibiotics against a panel of pathogens to identify synergistic pairs. The output of such screens typically involves identifying combinations that show enhanced inhibitory effects compared to the individual compounds.
Assays for Inhibitory Concentrations Against Pathogens
Determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are standard assays used to quantify the in vitro antimicrobial potency of a compound against specific pathogens. microbe-investigations.combmglabtech.comnih.govidexx.co.uk The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period. microbe-investigations.comnih.govidexx.co.uk The MBC is the lowest concentration that results in the killing of a significant percentage (e.g., 99.9%) of the initial microbial inoculum. bmglabtech.com
MIC assays are typically performed using broth microdilution or agar (B569324) dilution methods, involving serial dilutions of the antimicrobial agent and inoculation with a standardized microbial suspension. microbe-investigations.comnih.gov The results provide a quantitative measure of the compound's effectiveness against different microbial strains. microbe-investigations.comidexx.co.uk
For this compound, MIC and MBC assays would be crucial for characterizing its spectrum of activity and potency against various bacterial and fungal pathogens. Although specific MIC/MBC values for this compound were not found in the immediate search results, studies on other insect defensins demonstrate their evaluation using these methods. researchgate.net
A hypothetical data table illustrating the type of results obtained from MIC testing for an antimicrobial peptide like this compound against various pathogens could be structured as follows:
| Pathogen Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | X |
| Escherichia coli | ATCC 25922 | Y |
| Pseudomonas aeruginosa | PAO1 | Z |
| Candida albicans | SC5314 | W |
Note: The values X, Y, Z, and W are hypothetical and for illustrative purposes only, representing the type of data generated in MIC assays.
These assays are fundamental in the initial assessment of an antimicrobial peptide's potential for further development.
Potential in Agricultural and Veterinary Applications (Non-Clinical)
Antimicrobial peptides, including those like this compound, hold potential for non-clinical applications in agriculture and veterinary science, particularly in combating microbial diseases affecting crops and livestock. usda.govunisa.ac.zamsd.comun.orgusda.govnih.govfao.orgresearchgate.netmdpi.comiowaagriculture.govgoogle.commdpi.comfeedandadditive.comanimalhealthaustralia.com.auresearchgate.net The increasing concern over antimicrobial resistance in both human and animal health has spurred interest in alternative antimicrobial strategies.
Development of Crop Protection Agents
Plant diseases caused by bacteria and fungi lead to significant yield losses in agriculture. nih.govresearchgate.net The development of novel crop protection agents is essential for safeguarding food production. researchgate.netagribusinessglobal.com Antimicrobial peptides, with their diverse mechanisms of action, represent a promising class of compounds for this purpose. researchgate.net
This compound's inherent antimicrobial activity suggests its potential use as a component in bio-pesticides or plant defense elicitors. Research in this area would involve evaluating the peptide's efficacy in inhibiting the growth of plant pathogens in vitro and in planta. Studies might focus on formulating this compound for foliar sprays, seed treatments, or soil applications to protect crops from bacterial and fungal infections. researchgate.netagribusinessglobal.com
The development process would likely involve field trials to assess the effectiveness of this compound-based formulations under various environmental conditions and against a range of crop diseases. agribusinessglobal.com Data collected would include disease severity scores, yield measurements, and assessments of non-target effects.
Use in Animal Health and Aquaculture (e.g., feed additives, topical applications)
Maintaining animal health is critical for sustainable livestock farming and aquaculture. unisa.ac.zamsd.comfao.orgiowaagriculture.gov Infectious diseases can cause significant economic losses. researchgate.netfeedandadditive.com Antimicrobial peptides are being explored as alternatives or supplements to conventional antibiotics in animal health and aquaculture. researchgate.netmdpi.comfeedandadditive.com
In animal health, this compound could potentially be used in topical applications for treating skin or wound infections, or as an intramammary infusion for mastitis in dairy cattle, provided it meets relevant regulatory requirements for non-clinical use. nih.gov Research would involve evaluating its efficacy against common animal pathogens.
In aquaculture, feed additives play a crucial role in enhancing growth performance and improving the health status of farmed aquatic species. researchgate.netmdpi.comgoogle.commdpi.comfeedandadditive.com Antimicrobial peptides can be incorporated into aquafeeds to prevent or treat bacterial infections that are prevalent in intensive farming systems. researchgate.netfeedandadditive.com this compound, as an AMP, could be investigated for its potential as a feed additive to enhance the disease resistance of fish and shrimp. google.comfeedandadditive.com
Research in this area would involve conducting feeding trials to assess the impact of dietary supplementation with this compound on growth parameters, feed utilization, immune responses, and survival rates of aquatic animals challenged with pathogens. google.comfeedandadditive.com
A hypothetical data table showing the potential impact of this compound as a feed additive in aquaculture could be presented as follows:
| Parameter | Control Group | This compound Group (X g/kg feed) | This compound Group (Y g/kg feed) |
| Final Body Weight (g) | A | B | C |
| Feed Conversion Ratio | D | E | F |
| Survival Rate (%) | G | H | I |
Note: The values A-I and concentrations X and Y are hypothetical and for illustrative purposes only, representing the type of data generated in aquaculture feeding trials.
Computational and Theoretical Investigations of Aaldefd
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between molecules and to observe their behavior over time. Molecular docking predicts the preferred orientation, or binding pose, of a ligand (such as AalDefD) to a receptor (like a bacterial membrane or a protein target) based on their structural compatibility and energy interactions. nih.govebi-edu.com MD simulations, on the other hand, simulate the time evolution of a molecular system by numerically integrating the equations of motion for the atoms, providing dynamic information about conformational changes, stability, and interactions in a more realistic environment, often including solvent and ions. scm.commicrosoft.comwustl.eduljmu.ac.ukmatlantis.compensoft.netmdpi.comresearchgate.net
While these methods are widely applied in the study of antimicrobial peptides and their interactions with biological targets, specific published research detailing molecular docking and dynamics simulations performed solely on this compound was not found in the conducted literature search.
Prediction of this compound-Membrane Interactions
Predicting the interactions between antimicrobial peptides like this compound and biological membranes is a key area of computational study. Molecular docking can be used to explore initial binding poses of the peptide on or within a lipid bilayer model. Subsequent molecular dynamics simulations can then provide insights into the peptide's insertion, orientation, and effects on membrane integrity over time. nih.govmdpi.com These simulations can help elucidate the mechanism of action, such as pore formation or carpet model interactions. However, specific computational studies focusing exclusively on the prediction of this compound-membrane interactions were not identified in the search results.
Simulation of Peptide Folding and Conformational Changes
Understanding the folding and conformational changes of peptides is essential for relating their structure to function. Molecular dynamics simulations can be employed to observe how a peptide like this compound folds into its three-dimensional structure and how its conformation changes in different environments (e.g., in solution or in the presence of a membrane). microsoft.commatlantis.com These simulations can reveal the stability of specific secondary structures (like alpha-helices and beta-sheets, which are characteristic of defensins researchgate.netnih.gov) and the flexibility of the peptide. The conducted search did not yield specific simulation studies focused on the folding or conformational changes of this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a correlation between the structural features of a set of compounds and their biological activity. nih.govresearchgate.netresearchgate.netmdpi.com By analyzing a series of molecules with varying structures and measured activities, QSAR models can identify which molecular descriptors (physicochemical properties, structural parameters, etc.) are most influential in determining the observed activity. These models can then be used to predict the activity of new, untested compounds or to guide the design of molecules with improved properties. researchgate.netresearchgate.net
While QSAR is a common approach in the study of antimicrobial peptides to optimize their potency and selectivity researchgate.net, specific QSAR studies focused exclusively on this compound were not found in the conducted literature search. The available information mentions this compound in the context of general structure-activity relationships of insect defensins researchgate.netnih.gov, but does not provide details of a dedicated QSAR analysis for this specific peptide.
Correlating Structural Features with Antimicrobial Potency
QSAR studies in the field of antimicrobial peptides often focus on correlating structural features such as net charge, hydrophobicity, amphipathicity, amino acid composition, and secondary structure elements with their antimicrobial potency against specific pathogens. mdpi.comresearchgate.net By building statistical models, researchers can identify which of these features significantly contribute to the peptide's ability to kill or inhibit microbial growth. Although this approach is relevant to understanding the activity of defensins like this compound, specific findings from QSAR studies correlating this compound's structural features with its antimicrobial potency were not available in the search results.
Identification of Key Residues for Activity and Selectivity
QSAR studies, often combined with mutational analysis, can help identify key amino acid residues within a peptide sequence that are crucial for its activity and selectivity. By analyzing the impact of substituting or modifying specific residues on the peptide's biological activity, and correlating these changes with structural descriptors, researchers can pinpoint residues that are critical for interaction with target membranes or proteins, or for avoiding toxicity to host cells. researchgate.net While this method could be applied to this compound, specific research identifying key residues for this compound's activity and selectivity through QSAR or related computational methods was not found.
In Silico Prediction of this compound Properties and Activities
In silico prediction methods encompass a broad range of computational tools used to predict various properties and activities of chemical compounds based solely on their structure. These can include predictions of physicochemical properties (e.g., solubility, charge), potential toxicity, pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME), and biological activities (e.g., antimicrobial activity, target binding). mdpi.comnih.govresearchgate.netmdpi.comnih.gov These predictive tools are valuable in the early stages of research and development for prioritizing candidates and reducing the need for extensive experimental testing.
While general in silico tools can be used to predict properties of any peptide based on its sequence, specific published research detailing in silico predictions of this compound's properties or activities beyond its classification as an insect defensin (B1577277) with potential antimicrobial characteristics researchgate.netnih.gov was not found in the conducted search.
Antimicrobial Activity and Selectivity Predictions
Computational studies contribute to the prediction of this compound's antimicrobial activity and potential selectivity. Insect defensins, in general, have been found to exhibit broad-spectrum antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungi metabolomicsworkbench.org. This compound specifically has shown effectiveness against Gram-negative bacteria and parasites, which has been validated experimentally.
Theoretical approaches, including structural predictions, can provide insights into the mechanisms underlying this activity. For instance, structural comparisons have revealed that this compound possesses one alpha-helix in its three-dimensional structure. Differences in the number and arrangement of alpha-helices, as observed when comparing this compound to other peptides, can potentially lead to distinct mechanisms of action. In silico methods are utilized to analyze physicochemical properties, such as cationicity and hydrophobicity, which are known to influence the interaction of antimicrobial peptides with microbial membranes.
Theoretical Studies on Stability and Degradation Pathways
Theoretical studies also explore the stability of defensin peptides like this compound. The stability of insect defensins is often attributed to their complex three-dimensional structure, which includes a specific arrangement of disulfide bonds metabolomicsworkbench.org. This structural motif, known as the cysteine-stabilized αβ motif (CSαβ), involves three intramolecular disulfide bonds and typically consists of an alpha helix and beta sheets metabolomicsworkbench.org.
While the inherent stability conferred by these disulfide bonds and the CSαβ motif makes insect defensins amenable to peptide engineering, specific detailed theoretical studies focusing solely on the degradation pathways of this compound were not prominently found in the reviewed literature. However, the general understanding of defensin structure suggests that the disulfide bridges play a crucial role in maintaining the peptide's conformation and resistance to enzymatic degradation.
Bioinformatics and Evolutionary Analysis of Defensin Families
Bioinformatics plays a vital role in the identification, characterization, and evolutionary analysis of defensin families, including this compound. Bioinformatics workflows, often combined with classical chemical analysis, are useful for harnessing the variety of natural peptides and expanding the knowledge of peptidomes metabolomicsworkbench.org.
Phylogenetics of Insect Defensins Including this compound
Phylogenetic analysis is a key bioinformatics tool used to understand the evolutionary relationships between different defensin peptides. Studies employing phylogenetic analysis have shown that this compound belongs to the insect defensin family metabolomicsworkbench.org. This places this compound within a larger group of evolutionarily related antimicrobial peptides found in insects, highlighting shared ancestry and potentially conserved functional roles within the insect immune system metabolomicsworkbench.org.
Conservation and Divergence of Functional Motifs
Analysis of defensin sequences through bioinformatics reveals conserved and divergent functional motifs. Insect defensins typically share a conserved pattern of six cysteine residues that form the three disulfide bonds crucial for their structure and stability metabolomicsworkbench.org. These cysteine residues are a hallmark of the cysteine-stabilized αβ motif metabolomicsworkbench.org.
Advanced Analytical and Biophysical Characterization of Aaldefd
Mass Spectrometry Techniques
Mass spectrometry represents a cornerstone for the detailed molecular analysis of peptides like AalDefD, providing precise mass measurements and sequence information.
High-Resolution Mass Spectrometry for Sequence Verification
High-resolution mass spectrometry (HRMS) is a critical first step in the characterization of any newly identified or synthesized peptide. This technique provides an extremely accurate measurement of the peptide's mass-to-charge ratio, which can be used to calculate its exact molecular weight.
For this compound, HRMS would be employed to confirm that the experimentally determined molecular weight matches the theoretical molecular weight calculated from its amino acid sequence. This verification is essential to confirm the peptide's primary structure and ensure the absence of unexpected post-translational modifications or errors from synthesis. A typical output would be a data table comparing the theoretical and observed mass.
Table 1: Illustrative HRMS Data for a Generic Defensin (B1577277) Peptide This table is a hypothetical example, as no such data has been published for this compound.
| Parameter | Value |
|---|---|
| Amino Acid Sequence | [Sequence of this compound] |
| Theoretical Monoisotopic Mass (Da) | [Calculated Value] |
| Observed Monoisotopic Mass (Da) | [Experimental Value] |
| Mass Error (ppm) | [Calculated Difference] |
| Charge State (z) | [Observed Value, e.g., +4, +5] |
Tandem Mass Spectrometry for Disulfide Bond Mapping
Insect defensins, including likely this compound, are characterized by a specific three-dimensional structure stabilized by three intramolecular disulfide bonds. nih.govnih.gov The precise connectivity of these bonds (the disulfide bond pattern) is crucial for the peptide's biological activity. Tandem mass spectrometry (MS/MS) is the definitive method for mapping these linkages.
The process involves enzymatically digesting the intact, folded peptide under non-reducing conditions. This generates a mixture of peptide fragments, some of which contain intact disulfide bonds. These fragments are then isolated and fragmented further within the mass spectrometer. By analyzing the masses of the resulting fragments, researchers can deduce which cysteine residues were originally linked. This information is vital for understanding the correct folding and structural integrity of this compound.
Spectroscopic Approaches for Structural and Interaction Studies
Spectroscopic techniques are invaluable for probing the secondary structure of peptides and for studying their interactions with other molecules, such as cell membranes, in real-time.
Fluorescence Spectroscopy for Membrane Binding and Permeabilization
The primary mechanism of action for many defensins is the disruption of microbial cell membranes. nih.gov Fluorescence spectroscopy offers a powerful, non-invasive way to study this process. To investigate this compound's interaction with membranes, researchers could employ several fluorescence-based assays:
Tryptophan Fluorescence: If this compound contained tryptophan residues, the intrinsic fluorescence of these residues could be monitored. A shift in the fluorescence emission spectrum upon addition of model membranes (liposomes) would indicate the tryptophan moving into the less polar environment of the lipid bilayer, confirming membrane binding.
Dye Leakage Assays: Liposomes can be loaded with a fluorescent dye at a self-quenching concentration. If this compound forms pores or otherwise disrupts the membrane, the dye will leak out, become diluted, and fluoresce. The rate of fluorescence increase is a direct measure of membrane permeabilization. mdpi.com
Table 2: Representative Data from a Dye Leakage Assay This table is a hypothetical example, as no such data has been published for this compound.
| This compound Concentration (µM) | Target Liposome (B1194612) Composition | % Dye Leakage at 10 min |
|---|---|---|
| 1 | Bacterial Mimic (POPG/POPE) | 25% |
| 5 | Bacterial Mimic (POPG/POPE) | 78% |
| 10 | Bacterial Mimic (POPG/POPE) | 95% |
| 10 | Mammalian Mimic (POPC) | <5% |
Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
FTIR spectroscopy is a well-established technique for determining the secondary structure of proteins and peptides. thermofisher.com The method measures the absorption of infrared light by the amide bonds in the peptide backbone. The frequencies of the Amide I (primarily C=O stretching) and Amide II (N-H bending and C-N stretching) bands are sensitive to the peptide's secondary structure.
For this compound, an FTIR spectrum would reveal the relative proportions of α-helices, β-sheets, turns, and unordered structures. Based on the known structures of other insect defensins, which possess a characteristic cysteine-stabilized αβ (CSαβ) motif, one would expect the FTIR analysis of this compound to show significant contributions from both α-helical and β-sheet components. nih.gov
Microscopy Techniques for Visualizing Molecular Interactions
While spectroscopic methods provide ensemble data, microscopy techniques can offer direct visualization of how peptides affect membrane morphology. Although no microscopy studies have been published for this compound, techniques like Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM) could be used. These methods would allow researchers to directly observe changes to model lipid bilayers or to the surface of bacteria upon exposure to this compound, providing visual confirmation of membrane disruption, pore formation, or other morphological damage.
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Future Research Directions and Translational Perspectives for Aaldefd
Exploration of Novel Microbial Targets and Pathogen Interactions
The broad-spectrum antimicrobial activity observed in insect defensins suggests that AalDefD may be effective against a range of microbial targets, including various bacteria and fungi. researchgate.netnih.gov Future research is directed towards specifically identifying and characterizing the spectrum of microbial species against which this compound exhibits potent activity. Understanding the mechanisms of interaction between this compound and pathogen membranes or intracellular components is crucial for defining its potential applications.
Efficacy against Drug-Resistant Microbial Strains in vitro
A key area of future research involves evaluating the efficacy of this compound against microbial strains that have developed resistance to existing antimicrobial agents. The distinct mechanism of action often associated with antimicrobial peptides, which typically involves disrupting cell membranes, may offer an advantage against pathogens resistant to conventional antibiotics that target specific proteins or metabolic pathways. In vitro studies are necessary to determine the minimum inhibitory concentrations (MICs) of this compound against a diverse panel of drug-resistant bacteria and fungi. While specific in vitro data for this compound against resistant strains was not found in the provided information, the general potential of insect defensins against multidrug-resistant pathogens has been highlighted. researchgate.netnih.govresearchgate.net
Investigation of Antivirulence Properties
Beyond direct killing of microbes, investigating the antivirulence properties of this compound represents another important research avenue. Antivirulence strategies aim to neutralize the factors that contribute to a pathogen's ability to cause disease, such as toxins, enzymes, or adhesion molecules. Exploring whether this compound can modulate the expression or activity of these virulence factors could reveal novel therapeutic applications, potentially reducing tissue damage and inflammation associated with infection, even if the pathogen is not immediately eradicated. Research into the antivirulence capabilities of antimicrobial peptides is an active field, and future studies could explore this potential for this compound.
Strategies for Enhancing this compound Stability and Bioavailability in Research Settings
Peptide-based therapeutics, including antimicrobial peptides like this compound, can face challenges related to stability and bioavailability, particularly susceptibility to proteolytic degradation. nih.gov Strategies to enhance these properties are critical for advancing this compound towards potential research applications. The presence of multiple disulfide bonds in insect defensins contributes to their relatively compact and stable structure, making them amenable to peptide engineering. researchgate.netnih.gov
Chemical Modifications to Resist Proteolytic Degradation
Chemical modifications can be introduced into the peptide sequence or structure of this compound to increase its resistance to degradation by proteases. Such modifications might include the incorporation of non-natural amino acids, cyclization, or modifications to the N- or C-termini. These alterations can hinder enzymatic cleavage, thereby extending the half-life of the peptide in research media and potentially in biological systems relevant to in vitro studies. While specific modifications for this compound were not detailed, the concept of chemical modification for enhanced proteolytic stability is a known strategy for peptides. ukchemicalsuppliers.co.uk
Formulation Approaches for in vitro Applications
Developing appropriate formulations for this compound is essential for optimizing its activity and stability in various in vitro research settings. Formulation strategies can involve encapsulating the peptide in nanoparticles or liposomes, conjugating it to polymers, or incorporating it into hydrogels or other matrices. These approaches can protect the peptide from degradation, improve its solubility, and facilitate its delivery to target microbes in experimental models. Tailored formulations would be necessary depending on the specific in vitro assay or model being used.
Combination Studies with Existing Antimicrobial Agents in vitro
Investigating the effects of combining this compound with existing antimicrobial agents in vitro is a crucial step to explore potential synergistic or additive effects. Combining agents with different mechanisms of action can broaden the spectrum of activity, reduce the likelihood of resistance development, and potentially allow for lower effective concentrations of each compound. In vitro checkerboard assays or time-kill studies could be employed to evaluate the interactions between this compound and conventional antibiotics or other antimicrobial peptides against relevant pathogens. While the provided information mentioned combining antimicrobial peptides with trophic factors in a different context googleapis.comgoogle.com, specific data on in vitro combinations of this compound with antimicrobial agents was not found. This remains a significant area for future research to assess the potential for combination therapies involving this compound.
Synergistic Effects in Microbial Growth Inhibition
Investigating the synergistic effects of this compound with other antimicrobial agents, including conventional antibiotics or other AMPs, represents a critical avenue for future research. Synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, can potentially enhance antimicrobial efficacy, lower effective concentrations, and mitigate the development of resistance. Studies on other antimicrobial peptides, such as AamAP1-Lysine, have demonstrated potent synergistic activities when combined with conventional antibiotics against resistant bacterial strains, leading to significant reductions in minimum inhibitory concentrations (MICs) nih.gov. Similarly, combinations of quorum sensing inhibitors with antibiotics have shown synergistic effects in clearing bacterial biofilms nih.gov. The synergistic interaction between different antimicrobial compounds can arise from various mechanisms, including targeting multiple pathways, improving membrane permeability for partner drugs, or inhibiting resistance mechanisms mdpi.comfrontiersin.org. While the potential for synergy with this compound is theoretically promising given its distinct mechanism of action as a membrane-disrupting peptide researchgate.netscispace.com, specific research detailing synergistic effects involving this compound was not found in the available literature. Future studies should focus on in vitro checkerboard assays and time-kill studies to evaluate combinations of this compound with a range of antibiotics and other antimicrobial compounds against clinically relevant pathogens. Data from such studies, typically presented as Fractional Inhibitory Concentration Index (FICI) values, would be crucial in determining the degree and nature of any synergistic interactions.
Impact on Resistance Development
The emergence and spread of antimicrobial resistance (AMR) is a significant global health threat ifpma.orgeuropa.eu. The intense use and misuse of antibiotics are primary drivers of resistance development, leading to the selection and proliferation of resistant strains researchgate.netnih.govcdc.gov. Novel antimicrobial agents with distinct mechanisms of action, such as peptide-based therapeutics, are urgently needed to combat resistant pathogens ifpma.org. Antimicrobial peptides like defensins often exert their effects by disrupting bacterial cell membranes, a mechanism less prone to the rapid development of high-level resistance compared to antibiotics that target specific intracellular proteins or pathways researchgate.netscispace.com. However, bacteria can still develop resistance to AMPs through various strategies, including modifying their cell surface charge, producing proteases that degrade peptides, or activating efflux pumps. Research into the impact of this compound on the development of bacterial resistance is essential. This would involve serial passage experiments with bacteria exposed to sub-inhibitory concentrations of this compound to observe the frequency and mechanisms of resistance acquisition. Comparing resistance development rates to this compound versus conventional antibiotics would provide valuable insights into its potential longevity as a therapeutic agent. While the broader context of AMR and the need for new agents are well-documented ifpma.orgeuropa.euresearchgate.netnih.govcdc.gov, specific studies detailing the impact of this compound on resistance development were not identified in the search results.
Broader Ecological Roles of this compound Beyond Direct Antimicrobial Activity
Beyond its direct role in inhibiting microbial growth, this compound, as an insect-derived peptide, likely plays broader ecological roles within its host organism, Aedes albopictus, and potentially within the mosquito's environment. Insects, as a diverse group, interact extensively with their environment and associated microbes researchgate.netmdpi.commdpi.com. Antimicrobial peptides are integral components of the insect innate immune system, contributing to defense against invading pathogens and potentially influencing the composition of commensal microbial communities researchgate.netscispace.com.
Immunomodulatory Effects on Insect Host Cells
Insect defensins are key components of the insect immune response researchgate.netscispace.com. The insect immune system involves both humoral and cellular responses, with hemocytes playing a crucial role in cellular immunity, including phagocytosis and encapsulation mdpi.com. While the primary function of defensins is antimicrobial, some peptides can also modulate host immune responses researchgate.net. Studies on insect immunity have shown that various molecules, including lectins, can induce immune responses in insect cells, leading to the upregulation of antimicrobial peptides through pathways like Toll and IMD mdpi.comnih.gov. Parasitic nematodes have also been shown to employ immunomodulatory strategies to evade the insect immune system, affecting hemocyte activity mdpi.com. Investigating whether this compound has immunomodulatory effects on Aedes albopictus host cells is a relevant area for future research. This could involve studying its effects on hemocyte behavior, the expression of other immune genes, or signaling pathways. However, specific research detailing the immunomodulatory effects of this compound on its insect host cells was not found in the available literature.
Role in Microbial Community Shaping
Antimicrobial molecules produced by organisms can significantly influence the structure and composition of associated microbial communities mdpi.comfao.orgnih.gov. In insects, AMPs contribute to maintaining the delicate balance between the host and its symbiotic or commensal microbes, particularly in the gut mdpi.com. Microbial communities in various environments, such as soil or caves, are shaped by complex interactions, including competition and the production of antimicrobial compounds mdpi.comresearchgate.netfrontiersin.org. As an antimicrobial peptide produced by Aedes albopictus, this compound may play a role in shaping the mosquito's microbiome, potentially influencing its susceptibility to pathogens or its interaction with the environment. Research in this area could involve analyzing the microbial communities in mosquitoes with varying levels of this compound expression or exposing microbial consortia to this compound in vitro to observe changes in community structure. While the general concept of antimicrobial molecules shaping microbial communities is established mdpi.comfao.orgnih.gov, specific studies on the role of this compound in shaping microbial communities were not identified in the search results.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying "AalDefD"?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., synthesis methods, mechanistic studies). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question . For example: "How does varying pH during synthesis affect the crystallinity of this compound?" Ensure alignment with research objectives and feasibility of experimental validation .
Q. What experimental design principles apply to this compound characterization?
- Methodological Answer : Adopt a modular approach :
- Synthesis : Document reaction conditions (temperature, solvents, catalysts) with reproducibility in mind .
- Characterization : Use complementary techniques (e.g., XRD, NMR, HPLC) to cross-validate results .
- Controls : Include negative/positive controls (e.g., known analogs of this compound) to isolate variables .
Q. How to ensure data integrity when collecting spectral data for this compound?
- Methodological Answer :
- Calibration : Regularly calibrate instruments using certified reference materials.
- Replication : Perform triplicate measurements for critical parameters (e.g., melting point, purity).
- Metadata : Record contextual data (e.g., humidity, equipment settings) to enable reproducibility .
Advanced Research Questions
Q. How to resolve contradictions in published data on this compound’s thermodynamic properties?
- Methodological Answer :
- Source Analysis : Compare methodologies across studies (e.g., calorimetry vs. computational models). Identify discrepancies in sample purity or measurement protocols .
- Sensitivity Testing : Replicate experiments under varying conditions to isolate confounding factors (e.g., solvent polarity) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across datasets .
Q. What strategies improve reproducibility in this compound synthesis protocols?
- Methodological Answer :
- Stepwise Documentation : Provide granular details (e.g., stirring speed, degassing steps) in supplementary materials .
- Open-Source Validation : Share raw data and code for computational methods (e.g., DFT calculations) via repositories like Zenodo .
- Collaborative Testing : Engage independent labs to validate protocols, addressing hidden variables (e.g., reagent batch variability) .
Q. How to design cross-disciplinary studies linking this compound’s structure to biological activity?
- Methodological Answer :
- Integrated Workflows : Combine synthetic chemistry with in vitro assays (e.g., enzyme inhibition) and in silico docking simulations .
- Hypothesis-Driven Sampling : Prioritize structural analogs of this compound with predicted bioactivity using QSAR models .
- Ethical Compliance : Obtain ethics clearance for biological testing and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Data Management & Analysis
Q. How to address non-responses or skewness in this compound survey-based studies (e.g., toxicity perception)?
- Methodological Answer :
- Pilot Testing : Validate questionnaires with a small cohort to identify ambiguous questions .
- Bias Mitigation : Use stratified sampling to ensure demographic representation .
- Transparency : Report response rates and attrition causes in publications .
Q. What tools are recommended for managing large-scale this compound datasets?
- Methodological Answer :
- Database Integration : Use platforms like LabArchives or Electronic Lab Notebooks (ELNs) for structured data storage .
- Version Control : Track changes in computational workflows via Git or DVC .
- Interoperability : Format data using standards like ISA-Tab for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
